

Synthesis and characterization of 5-tert-butyl-3-isothiazolamine

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Compound of Interest

Compound Name: 5-Tert-butyl-3-isothiazolamine

Cat. No.: B1342988

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An In-depth Technical Guide to the Synthesis and Characterization of **5-tert-butyl-3-isothiazolamine**

Introduction

5-tert-butyl-3-isothiazolamine is a heterocyclic amine containing a core isothiazole ring. The isothiazole scaffold is of significant interest to researchers and drug development professionals due to its presence in a variety of biologically active compounds. Thiazole and isothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a proposed pathway for the synthesis of **5-tert-butyl-3-isothiazolamine** and outlines the key characterization techniques required to verify its structure and purity.

Disclaimer: The following synthesis protocol and characterization data are proposed based on established principles of organic chemistry and literature on analogous compounds. Direct experimental procedures and spectral data for **5-tert-butyl-3-isothiazolamine** are not readily available in the cited literature.

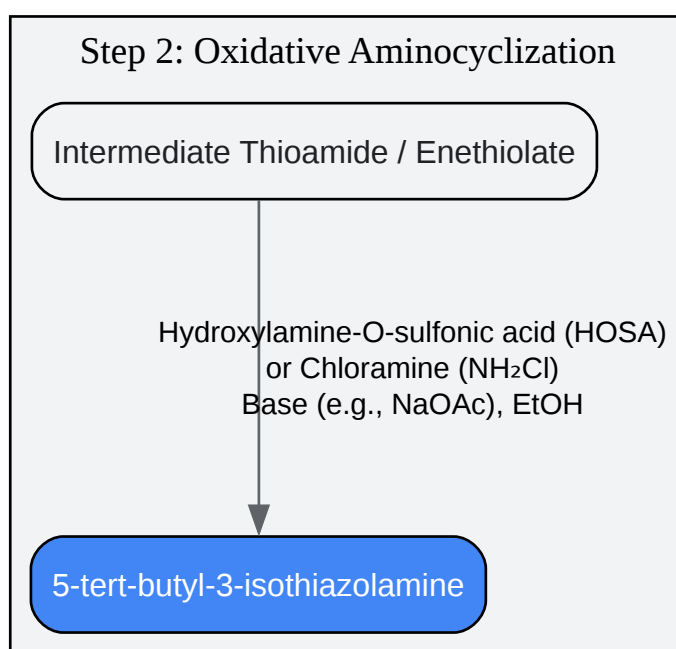
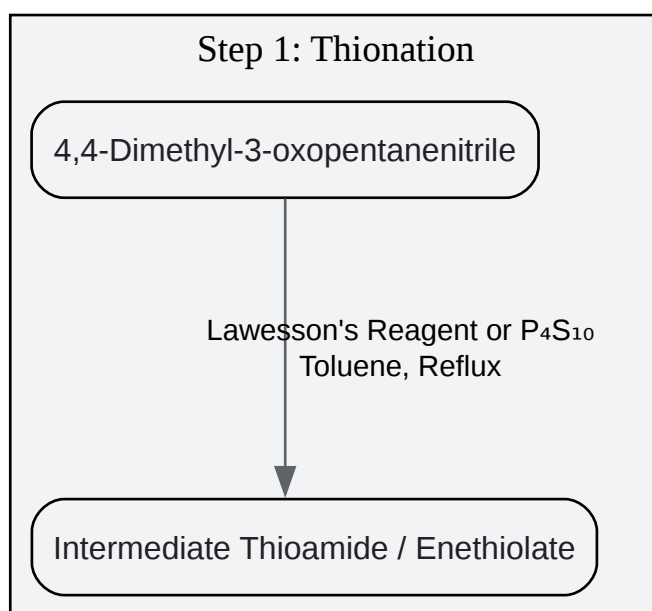
Physicochemical Properties

The fundamental properties of the target compound are summarized below. While the molecular formula and weight are definitive, the physical properties are estimated based on similar structures.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ N ₂ S	N/A
Molecular Weight	156.25 g/mol	N/A
Physical State	Solid (Predicted)	N/A
Melting Point	110-120 °C (Predicted Range)	N/A
CAS Number	Not available	N/A

Proposed Synthesis Pathway

A plausible synthetic route to **5-tert-butyl-3-isothiazolamine** starts from the readily available β -ketonitrile, 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetone nitrile). The synthesis of related 3-aminoisoxazoles often utilizes this precursor.^{[3][4]} The proposed pathway involves two key steps: thionation of the ketone and subsequent oxidative aminocyclization to form the isothiazole ring.



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Caption: Proposed two-step synthesis of **5-tert-butyl-3-isothiazolamine**.

Experimental Protocols

Proposed Synthesis of 5-tert-butyl-3-isothiazolamine

Step 1: Thionation of 4,4-Dimethyl-3-oxopentanenitrile

- **Setup:** To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Argon), add 4,4-dimethyl-3-oxopentanenitrile (10.0 g, 79.9 mmol) and anhydrous toluene (100 mL).
- **Reagent Addition:** Add Lawesson's reagent (17.8 g, 43.9 mmol, 0.55 eq) portion-wise to the stirred solution.
- **Reaction:** Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude residue, containing the intermediate thioamide/enethiolate, can be used in the next step with or without further purification. For purification, flash column chromatography on silica gel may be employed.

Step 2: Oxidative Aminocyclization

- **Setup:** Dissolve the crude intermediate from Step 1 in ethanol (120 mL) in a 250 mL round-bottom flask. Add sodium acetate (9.8 g, 119.8 mmol, 1.5 eq).
- **Reagent Addition:** Prepare a solution of hydroxylamine-O-sulfonic acid (11.3 g, 99.9 mmol, 1.25 eq) in water/ethanol and add it dropwise to the reaction mixture at room temperature. An exotherm may be observed.
- **Reaction:** Stir the mixture at room temperature for 12-18 hours. Monitor the formation of the product by TLC.
- **Work-up:** Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na_2SO_4), and filter.

- Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure **5-tert-butyl-3-isothiazolamine**.

Characterization Protocols

- Nuclear Magnetic Resonance (NMR): Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).^[5] Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
- Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry (MS): Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer to determine the accurate mass of the molecular ion.

Characterization Data (Predicted)

The following tables summarize the expected data from the characterization of the final product.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 6.5 - 6.7	Singlet (s)	1H	Isothiazole ring C4-H
~ 5.0 - 5.5	Broad Singlet (br s)	2H	Amine (-NH ₂)
~ 1.35	Singlet (s)	9H	tert-Butyl (-C(CH ₃) ₃)

Note: NMR shifts can vary based on the solvent used.^[6]^[7]

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~ 175 - 180	Isothiazole ring C5
~ 160 - 165	Isothiazole ring C3
~ 105 - 110	Isothiazole ring C4
~ 35 - 40	tert-Butyl quaternary C (-C(CH ₃) ₃)
~ 29 - 31	tert-Butyl methyl C (-C(CH ₃) ₃)

Table 3: Predicted IR Absorption Data

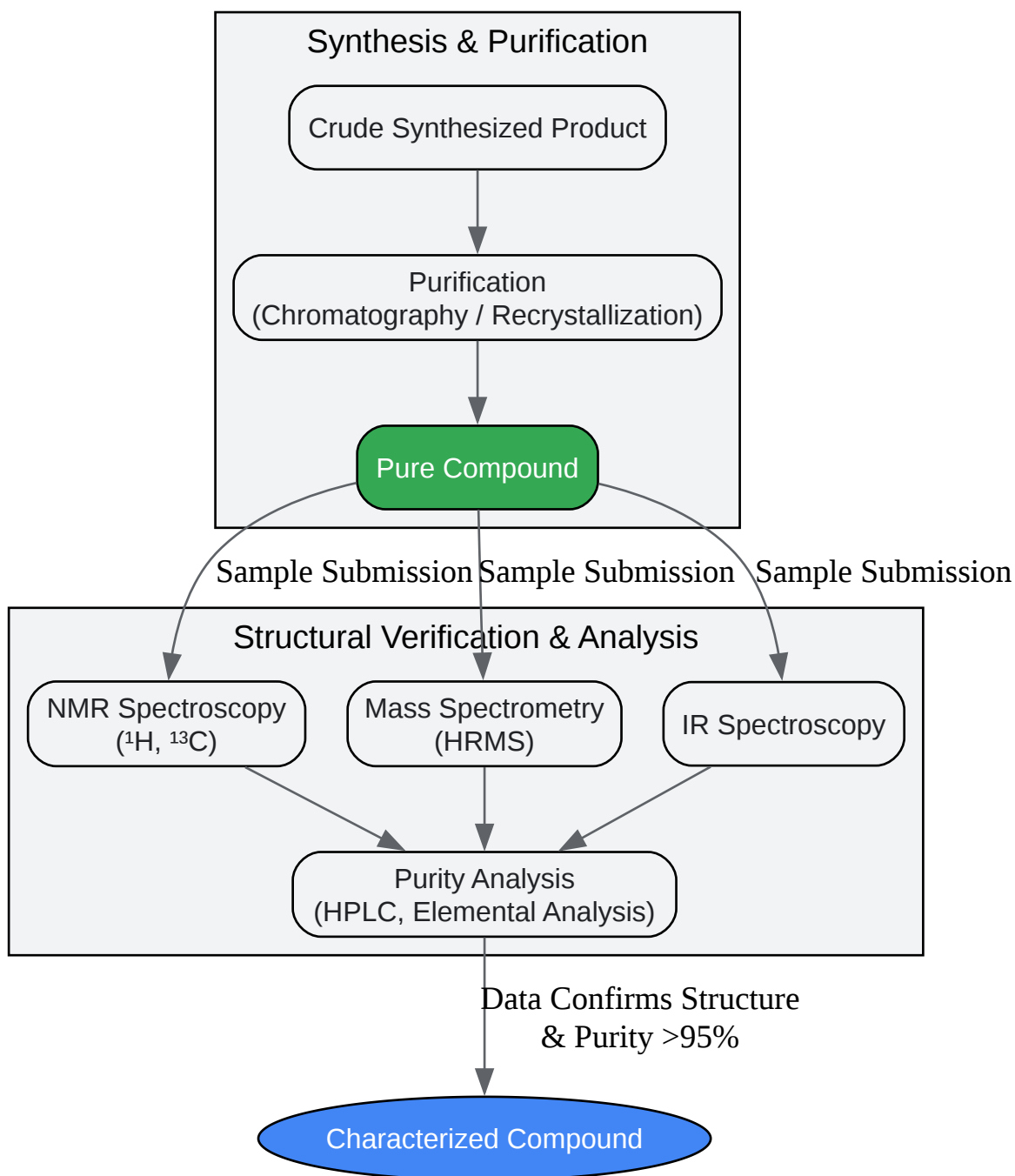
Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Broad	N-H stretch (Amine)
2965 - 2870	Strong	C-H stretch (Aliphatic, tert-butyl)
~ 1640	Medium	N-H bend (Amine)
~ 1580	Medium	C=N stretch (Isothiazole ring)
~ 1470	Medium	C=C stretch (Isothiazole ring)

Table 4: Predicted Mass Spectrometry Data

m/z Value	Ion	Notes
157	[M+H] ⁺	Molecular ion peak (ESI+)
156	[M] ⁺	Molecular ion
141	[M-CH ₃] ⁺	Loss of a methyl group
100	[M-C ₄ H ₈] ⁺	Loss of isobutylene from tert-butyl group
99	[M-C ₄ H ₉] ⁺	Loss of tert-butyl radical

Workflow Visualization

The logical flow for the characterization of a newly synthesized compound is depicted below.



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Caption: General workflow for the characterization of a synthesized compound.

Conclusion

This guide outlines a feasible, though hypothetical, synthetic route and a comprehensive characterization plan for **5-tert-butyl-3-isothiazolamine**. The proposed synthesis leverages common precursors and established reactions in heterocyclic chemistry. The characterization strategy employs standard analytical techniques—NMR, IR, and MS—to provide unambiguous structural confirmation and purity assessment, which are critical for any downstream applications in research or drug development.[8]

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